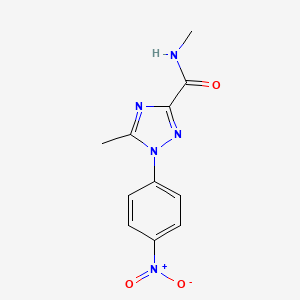

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the triazole family and is commonly referred to as DMNTC. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMNTC.

Scientific Research Applications

Drug Development and Biological Activity

Triazoles, including N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, have been extensively studied for their therapeutic potential. They possess a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural diversity of triazoles allows for the development of new drugs targeting various diseases. For instance, the review by Ferreira et al. (2013) highlights the extensive research focused on creating novel triazole derivatives with diverse biological activities. This work underlines the importance of triazoles in the pharmaceutical industry and their role in addressing emerging health challenges, including drug-resistant bacterial infections and neglected diseases (Ferreira et al., 2013).

Material Science and Industrial Applications

Triazole derivatives are also valuable in material science and industry. They serve as key scaffolds in the synthesis of materials with unique properties, such as liquid crystals and heat-resistant polymers. The versatility of triazoles extends to their use in creating corrosion inhibitors and analytical reagents, demonstrating their wide-ranging applications beyond biomedicine. Nazarov et al. (2021) provide an overview of the industrial use of amino-1,2,4-triazoles as raw materials for fine organic synthesis. These compounds are used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing the multifaceted applications of triazoles in various sectors (Nazarov et al., 2021).

Advanced Synthesis Techniques

The development of efficient and eco-friendly synthesis methods for triazole derivatives is a key area of research. These methods aim to enhance the sustainability of chemical processes by reducing energy consumption and minimizing hazardous waste. Advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have revolutionized the synthesis of triazole compounds, offering a powerful tool for constructing complex molecules with precision and efficiency. The review by de Souza et al. (2019) discusses eco-friendly CuAAC procedures for synthesizing 1,2,3-triazoles, highlighting the use of novel catalysts and green chemistry principles to improve synthesis methods (de Souza et al., 2019).

properties

IUPAC Name |

N,5-dimethyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c1-7-13-10(11(17)12-2)14-15(7)8-3-5-9(6-4-8)16(18)19/h3-6H,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVSUCXKWZLGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)

![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2777227.png)

![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2777228.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2777233.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777234.png)

![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)

![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)

![(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide](/img/structure/B2777243.png)

![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)